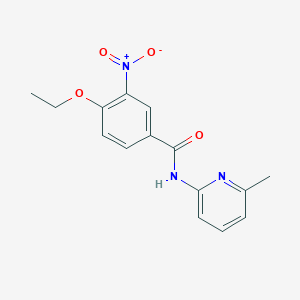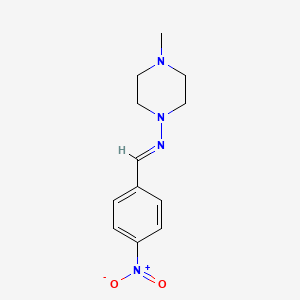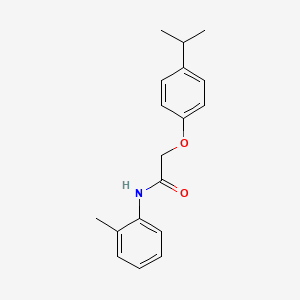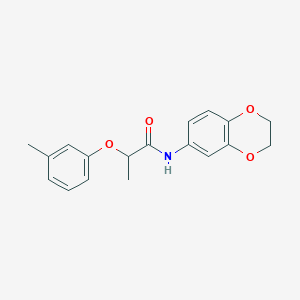![molecular formula C16H14N2O3S B5589477 methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)
methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate, also known as MPTA, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in medical research. In
Wirkmechanismus
Methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate works by binding to the active site of DHODH, preventing it from carrying out its normal function of converting dihydroorotate to orotate. This results in a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, cells are unable to proliferate and undergo apoptosis.
Biochemical and Physiological Effects:
methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has been shown to have a potent inhibitory effect on DHODH, with an IC50 value of 0.6 μM. This inhibition leads to a decrease in the levels of pyrimidines in cells, which in turn affects DNA and RNA synthesis. methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has also been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate in lab experiments is its specificity for DHODH. This allows researchers to study the effects of pyrimidine depletion on cell growth and differentiation without affecting other metabolic pathways. However, one limitation of using methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate is its potential toxicity at high concentrations, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate. One area of interest is its potential as a cancer treatment. Studies have shown that methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has antiproliferative effects on cancer cells, making it a potential candidate for further investigation. Another area of interest is its potential as a tool for studying the role of DHODH in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate in medical research.
Conclusion:
In conclusion, Methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate (methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate) is a synthetic organic compound that has potential applications in medical research. Its specificity for DHODH makes it a useful tool for studying the effects of pyrimidine depletion on cell growth and differentiation. While further research is needed to fully understand its potential applications, methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate shows promise as a pharmacological tool for studying various biological processes.
Synthesemethoden
The synthesis of methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate involves the reaction of 4-methylphenylisothiocyanate with 2-amino-4,5-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of acetic anhydride. This reaction results in the formation of methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate as a white crystalline powder with a melting point of 165-167°C.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has shown potential as a pharmacological tool for studying the role of certain enzymes in various biological processes. Specifically, methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has been used as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines and is essential for cell proliferation. By inhibiting DHODH, methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate can be used to study the effects of pyrimidine depletion on cell growth and differentiation.
Eigenschaften
IUPAC Name |
methyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-3-5-11(6-4-10)12-8-22-15-14(12)16(20)18(9-17-15)7-13(19)21-2/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOLJOWHKKHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5589401.png)

![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)
![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)
![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)
![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)


![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)
![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)